1-Methyl-4-(pyridin-2-ylmethyl)piperazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-methyl-4-(2-pyridinylmethyl)- typically involves the reaction of N-methylpiperazine with 2-chloromethylpyridine hydrochloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-methyl-4-(2-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Piperazine, 1-methyl-4-(2-pyridinylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Piperazine, 1-methyl-4-(2-pyridinylmethyl)- involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-methyl-4-(2-thienyl)-
- Piperazine, 1-methyl-4-(2-methylpropyl)-
- Piperazine, 1-methyl-4-(2-nitroethenyl)-
- Piperazine, 1-methyl-4-(2-pyridinyl)-
- Piperazine, 1-methyl-4-(2-pyrrolidinylmethyl)-
Uniqueness
Piperazine, 1-methyl-4-(2-pyridinylmethyl)- is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-methyl-4-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)10-11-4-2-3-5-12-11/h2-5H,6-10H2,1H3 |
InChI Key |
OQTGVUOABUAUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=N2 |
Origin of Product |
United States |
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